2-Nitro-4-(trifluoromethyl)benzohydrazide
Overview
Description
2-Nitro-4-(trifluoromethyl)benzohydrazide is an aroyl hydrazine . It has been studied for its potential role in drug development. Clinical trials have shown promising results in the treatment of cancer, and the compound’s antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics.
Synthesis Analysis
The synthesis process of 2-nitro-4-trifluoromethyl benzonitrile, which is closely related to 2-Nitro-4-(trifluoromethyl)benzohydrazide, involves several steps including fluorination, nitration, chlorination, and ammonolysis . This process can reduce the production cost of enterprises, meets the requirement of environmental protection, and is beneficial to the realization of industrial production .Molecular Structure Analysis
The molecular formula of 2-Nitro-4-(trifluoromethyl)benzohydrazide is C8H6F3N3O3 . Its average mass is 249.147 Da and its monoisotopic mass is 249.036133 Da .Chemical Reactions Analysis
2-Nitro-4-(trifluoromethyl)benzenethiol, a compound closely related to 2-Nitro-4-(trifluoromethyl)benzohydrazide, was employed as a reagent in Ugi-Smiles coupling reaction of o-nitrothiophenol . It was also used in the synthesis of monolayer-capped nanoparticles (MCNPs) consisting of 3-5nm Au nanoparticles .Scientific Research Applications
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Synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester
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Inhibition of Acetyl- and Butyrylcholinesterase
- Summary of Application : Hydrazones obtained from 4-(trifluoromethyl)benzohydrazide, a derivative of 2-Nitro-4-(trifluoromethyl)benzohydrazide, have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- Methods of Application : They were evaluated using Ellman’s spectrophotometric method .
- Results or Outcomes : The hydrazide–hydrazones produced a dual inhibition of both cholinesterase enzymes with IC50 values of 46.8–137.7 µM and 19.1–881.1 µM for AChE and BuChE, respectively .
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Synthesis of 2-nitro-4-trifluoromethyl benzonitrile
- Summary of Application : A synthesis process of 2-nitro-4-trifluoromethyl benzonitrile has been disclosed .
- Methods of Application : The process involves several steps including fluorination, nitration, chlorination, and ammonolysis .
- Results or Outcomes : The process can reduce the production cost of enterprises, meets the requirement of environmental protection, and is beneficial to the realization of industrial production .
Safety And Hazards
properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O3/c9-8(10,11)4-1-2-5(7(15)13-12)6(3-4)14(16)17/h1-3H,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPIBCCKRTYERQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727191 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trifluoromethyl)benzohydrazide | |
CAS RN |
830334-29-7 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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